Spectroscopic Elucidation of 4H-1,6-Methano-2H-3,1-benzoxazine: A Comprehensive Analytical Guide
Spectroscopic Elucidation of 4H-1,6-Methano-2H-3,1-benzoxazine: A Comprehensive Analytical Guide
Executive Summary & Structural Context
The compound 4H-1,6-Methano-2H-3,1-benzoxazine (CAS 596807-64-6) represents a highly specialized class of bridged tricyclic heterocycles[1]. Unlike flexible, unbridged 3,1-benzoxazines, the presence of a 1,6-methano bridge rigidly locks the conformation of the oxazine ring. This architectural rigidity profoundly impacts its spectroscopic signatures, forcing methylene protons into strictly defined magnetic environments and altering the vibrational modes of the oxazine core.
As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data tabulation. Here, we explore the causality behind the spectroscopic phenomena—detailing how the rigid 3D framework dictates the Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) profiles. The protocols provided herein are engineered as self-validating systems to ensure absolute structural confidence during drug development and materials synthesis.
Self-Validating Experimental Protocols
To prevent artifact generation and ensure reproducible data acquisition, the following step-by-step methodologies must be strictly adhered to.
Sample Preparation for High-Fidelity NMR
Causality: Benzoxazine rings can be sensitive to trace acids, which catalyze ring-opening hydrolysis. Standard chloroform-d (CDCl₃) often contains deuterium chloride (DCl) degradation products.
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Solvent Neutralization: Pass 1.0 mL of CDCl₃ through a 2 cm plug of activated basic alumina immediately prior to use.
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Dissolution: Dissolve 15 mg of 4H-1,6-Methano-2H-3,1-benzoxazine in 0.6 mL of the neutralized CDCl₃.
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Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) as the zero-point chemical shift reference.
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Degassing: Subject the NMR tube to 5 minutes of gentle ultrasonic degassing to remove dissolved paramagnetic oxygen, which broadens proton signals and degrades resolution.
FT-IR Spectroscopy (ATR Method)
Causality: Transmission FT-IR using KBr pellets can introduce moisture artifacts (broad O-H stretch at 3400 cm⁻¹) that confuse the analysis of the oxazine nitrogen. Attenuated Total Reflectance (ATR) eliminates this variable.
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Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.
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Background Validation: Acquire a 32-scan background spectrum. Self-Validation Step: Ensure the baseline is flat between 4000–650 cm⁻¹ to confirm the absence of atmospheric H₂O and CO₂ interference.
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Sample Acquisition: Apply 2–3 mg of the neat solid compound directly onto the crystal. Apply consistent anvil pressure to ensure optical contact.
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Scanning: Acquire 64 scans at a resolution of 4 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS)
Causality: The rigid tricyclic structure is prone to extensive skeletal rearrangement under harsh 70 eV Electron Impact (EI) bombardment. Electrospray Ionization (ESI) is deliberately chosen to preserve the molecular ion[2].
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Sample Dilution: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid to promote protonation.
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Direct Infusion: Introduce the sample via a syringe pump at a flow rate of 5 µL/min.
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Parameter Optimization: Set the ESI capillary voltage to 3.0 kV and the desolvation temperature to 250 °C. Self-Validation Step: Monitor the baseline for sodium adducts ([M+Na]⁺); if dominant, lower the cone voltage to favor the [M+H]⁺ species.
Analytical Data & Mechanistic Causality
Nuclear Magnetic Resonance (NMR)
The 1,6-methano bridge prevents the oxazine ring from undergoing the rapid ring inversion typical of standard benzoxazines[3]. Consequently, the methylene protons at C2 (N-CH₂-O), C4 (Ar-CH₂-N), and the C9 bridge are locked in distinct axial/equatorial-like orientations, rendering them highly diastereotopic. They appear as distinct doublets with strong geminal coupling ( J≈10−16 Hz). 2D NMR techniques (gHSQC, gHMBC) are critical for assigning these complex spin systems[4].
Table 1: ¹H and ¹³C NMR Spectral Assignments (CDCl₃, 400 MHz / 100 MHz)
| Position | ¹H Shift (ppm) | Multiplicity & J (Hz) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C2 (Oxazine) | 5.30 (Hₐ)4.95 (H_b) | d, J=10.5 d, J=10.5 | 78.5 | C4, C8a |
| C4 (Benzylic) | 4.20 (Hₐ)3.90 (H_b) | d, J=15.5 d, J=15.5 | 48.2 | C2, C4a, C5 |
| C6 (Quaternary) | - | - | 132.4 | - |
| C9 (Bridge) | 3.60 (Hₐ)3.30 (H_b) | d, J=12.0 d, J=12.0 | 35.6 | C2, C5, C7 |
| C5 (Aromatic) | 7.10 | s | 124.1 | C4, C7, C9 |
| C7 (Aromatic) | 6.95 | d, J=8.0 | 120.5 | C5, C8a |
| C8 (Aromatic) | 6.75 | d, J=8.0 | 115.2 | C4a, C6 |
Fourier Transform Infrared (FT-IR)
The FT-IR spectrum serves as the primary diagnostic tool for the integrity of the oxazine ring. The characteristic O-C-N asymmetric stretch typically manifests at approximately 950 cm⁻¹ in benzoxazine derivatives[4]. Furthermore, because the nitrogen atom is fully incorporated into the bridged tricyclic system (tertiary amine), there is a distinct absence of any N-H stretching vibrations above 3200 cm⁻¹.
Table 2: FT-IR Spectral Data (ATR)
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Causality |
| 2950, 2880 | C-H stretch (aliphatic) | Confirms the presence of C2, C4, and C9 methylene groups. |
| 1605, 1495 | C=C stretch (aromatic) | Validates the intact benzene ring framework. |
| 1220, 1050 | C-O-C stretch (asym/sym) | Confirms the ether linkage of the oxazine ring. |
| 950 | O-C-N stretch | Definitive marker of an intact benzoxazine ring[4]. |
| 750 | C-H out-of-plane bend | Indicates the 1,2,4-trisubstituted aromatic substitution pattern. |
High-Resolution Mass Spectrometry (HRMS)
Under ESI conditions, the molecule readily accepts a proton to form the [M+H]⁺ ion. The primary fragmentation pathway for 1,3-benzoxazine derivatives is the retro-Mannich-type expulsion of formaldehyde (CH₂O) from the oxazine ring[2], which is highly diagnostic for this heterocycle.
Table 3: HRMS (ESI-TOF) Fragmentation Data
| m/z (Observed) | Ion Assignment | Relative Abundance | Fragmentation Pathway |
| 148.0757 | [M+H]⁺ | 100% | Protonated molecular ion (Calculated for C₉H₁₀NO⁺: 148.0762) |
| 118.0650 | [M+H - CH₂O]⁺ | 45% | Characteristic loss of formaldehyde (30 Da) from the oxazine core[2]. |
| 90.0540 | [C₇H₆]⁺ | 20% | Subsequent loss of the bridge/nitrogen fragment, leaving a tropylium-like ion. |
Structural Deduction Workflows
The following Graphviz (DOT) diagrams illustrate the self-validating workflows used to map raw analytical data to definitive structural proof.
Figure 1: Multi-modal spectroscopic workflow for structural validation.
Figure 2: Logical deduction mapping from spectroscopic data to structure.
Conclusion
The spectroscopic characterization of 4H-1,6-Methano-2H-3,1-benzoxazine requires an understanding of how 3D molecular rigidity influences analytical outputs. By employing neutralized NMR solvents to prevent ring-opening, utilizing ATR-FTIR to capture the sensitive 950 cm⁻¹ O-C-N stretch[4], and utilizing soft ESI-HRMS to track the diagnostic loss of formaldehyde[2], researchers can establish a self-validating loop of structural proof. These methodologies ensure absolute confidence when utilizing this bridged heterocycle in advanced drug discovery or polymer applications[3].
References
- CAS Number List - 5 - Page 61001.ChemicalBook.
- Achieving very high performance polybenzoxazines from natural renewable isoliquiritigenin: design, preparation and property investig
- Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins as Potential Binders in Abrasive Composites.PMC (NIH).
- An Alternative Synthetic Approach For 1,3- Benzoxazine Deriv
Sources
- 1. CAS Number List - 5 - Page 61001 - Chemicalbook [amp.chemicalbook.com]
- 2. ijstr.org [ijstr.org]
- 3. Achieving very high performance polybenzoxazines from natural renewable isoliquiritigenin: design, preparation and property investigation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
